1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine synthesis pathway
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)
Introduction: The Significance and Structure of DOI
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly known as DOI, is a potent and selective serotonin 5-HT₂A/2C receptor agonist.[1] As a member of the substituted phenethylamine class of compounds, DOI has become an invaluable tool in neuroscience research to probe the function of the serotonergic system, which is implicated in mood, perception, and various neuropsychiatric disorders.[1][2] First synthesized in 1973 by Coutts and Malicky as part of a structure-activity relationship study, its pharmacology was later detailed extensively by Alexander Shulgin.[2][3][4]
The molecule possesses a chiral center, with the R-(-)-enantiomer exhibiting significantly greater pharmacological activity than the S-(+)-enantiomer, highlighting the critical role of stereochemistry in its interaction with serotonin receptors.[1] This guide provides a detailed overview of a common and effective pathway for its synthesis, intended for an audience of researchers, scientists, and drug development professionals.
Strategic Overview of the Synthesis Pathway
The most prevalent and reliable synthetic route to DOI commences with the commercially available precursor, 2,5-dimethoxybenzaldehyde.[5] The strategy involves a three-stage process:
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Electrophilic Iodination: Introduction of an iodine atom at the 4-position of the aromatic ring.
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Side-Chain Elongation: Construction of the three-carbon propenyl side chain via a Henry condensation reaction.
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Reductive Amination: Reduction of the nitro group to the primary amine to yield the final product.
This pathway is favored for its straightforward execution and relatively high yields.
Caption: High-level overview of the DOI synthesis pathway.
Part 1: Synthesis of 4-Iodo-2,5-dimethoxybenzaldehyde
The initial step involves the regioselective iodination of 2,5-dimethoxybenzaldehyde. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution, primarily directing substituents to the para-position (C4) relative to the methoxy group at C1.
Causality and Mechanistic Insights
Several methods exist for this transformation, including the use of iodine with periodic acid or silver nitrate.[6][7] The iodine/silver nitrate method in methanol is particularly effective. In this reaction, silver nitrate acts as a Lewis acid, coordinating with iodine to generate a more potent electrophilic iodinating species (I⁺), which is then attacked by the electron-rich aromatic ring.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Iodination of 2,5-dimethoxybenzaldehyde.
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dimethoxybenzaldehyde in methanol.
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Addition of Iodinating Agents: Add silver nitrate to the solution, followed by the portion-wise addition of iodine. The reaction is typically stirred at room temperature.[6]
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Reaction Monitoring: The reaction progress can be monitored by TLC. The mixture will form a yellow precipitate (silver iodide). The reaction is generally complete within 7-8 hours.[6]
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Work-up: Filter the reaction mixture to remove the silver iodide precipitate and wash the solid with methanol.
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Purification: Combine the filtrates and add a saturated sodium bisulfite solution dropwise to quench any remaining iodine. Remove the methanol under reduced pressure. The resulting solid is suspended in water, filtered, and recrystallized from 95% ethanol to yield the pure product as a crystalline solid.[6]
| Parameter | Value | Molar Ratio |
| 2,5-Dimethoxybenzaldehyde | 5.10 g (30.7 mmol) | 1.0 |
| Silver Nitrate (AgNO₃) | 5.60 g (33.0 mmol) | ~1.07 |
| Iodine (I₂) | 8.10 g (32.0 mmol) | ~1.04 |
| Methanol | 125 mL | - |
| Expected Yield | ~85% [6] | - |
Part 2: Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)-2-nitropropene
This stage involves a Henry condensation (or nitroaldol reaction) between the synthesized aldehyde and nitroethane. This reaction forms the carbon-carbon bond necessary to build the propenyl side chain and introduces the nitro group, which will be reduced in the final step.
Causality and Mechanistic Insights
The reaction is base-catalyzed, typically using a primary amine like ethylenediamine or a salt such as ammonium acetate.[8][9] The catalyst deprotonates nitroethane to form a nitronate anion, a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily dehydrates under the reaction conditions (often with heating) to yield the conjugated nitropropene product.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Henry condensation to form the nitropropene intermediate.
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Reaction Setup: To a solution of 4-Iodo-2,5-dimethoxybenzaldehyde in glacial acetic acid (or isopropanol), add a molar excess of nitroethane and a catalytic amount of anhydrous ammonium acetate.[9]
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Heating: Heat the mixture at reflux for several hours (typically 2-4 hours). The solution will darken in color.
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Precipitation: Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath or freezer to facilitate precipitation of the product. Water may be added to further induce precipitation.
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Isolation and Purification: Collect the crude product, typically a bright yellow solid, by vacuum filtration. Wash the solid with cold water and then a cold solvent like methanol or ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or isopropanol) to yield bright yellow crystals.[8]
| Parameter | Value (Example) | Molar Ratio |
| 4-Iodo-2,5-dimethoxybenzaldehyde | 10.0 g (34.2 mmol) | 1.0 |
| Nitroethane | 3.1 g (41.1 mmol) | ~1.2 |
| Ammonium Acetate | 1.0 g (catalytic) | - |
| Glacial Acetic Acid | 40 mL | - |
| Expected Yield | ~60-80% | - |
Part 3: Reduction to 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)
The final and most critical step is the reduction of the nitro group of the nitropropene intermediate to a primary amine. This transformation is most effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).
Causality and Mechanistic Insights
LAH is a potent source of hydride ions (H⁻) that readily reduces a wide range of functional groups, including nitroalkenes. The reaction proceeds via a complex mechanism involving the transfer of multiple hydride equivalents to the nitro group, ultimately yielding the amine. The reaction must be performed under strictly anhydrous conditions, as LAH reacts violently with water.
Detailed Experimental Protocol
Reaction Scheme:
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- 7. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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